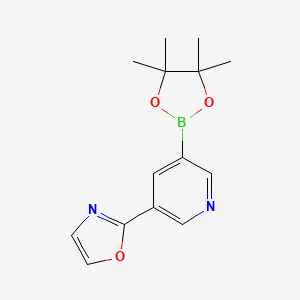

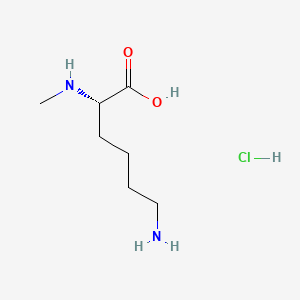

![molecular formula C13H9N3O2 B598307 2-(2-硝基苯基)咪唑并[1,2-a]吡啶 CAS No. 126267-63-8](/img/structure/B598307.png)

2-(2-硝基苯基)咪唑并[1,2-a]吡啶

描述

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazopyridine employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An unprecedented route for imidazo[1,2-a]pyridinone synthesis has been developed through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor .Molecular Structure Analysis

Imidazopyridines are divided into four groups depending on the position of nitrogen atoms. These structures of imidazopyridine are imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .科学研究应用

药物化学的新支架合成:张等人(2019 年)描述了一种构建吡咯并咪唑并[1,2-a]吡啶骨架的方法,从 N-甲苯磺酰肼与 2-氯-3-硝基咪唑并[1,2-a]吡啶的偶联开始。该方法提供了快速获得新的化合物库,在多样性定向合成(DOS)中具有应用。他们发现了一种对人结肠癌细胞系具有显着抗增殖活性的化合物 (Zhang 等人,2019).

吲哚结构的形成:Teulade 等人(1989 年)报道用三乙基亚磷酸盐还原环化 2-(2-硝基苯基)咪唑并[1,2-a]吡啶会生成吲哚结构。这些结构由于其不寻常的反应模式和生成新型吲哚、苊和苯并呋喃结构的潜力而受到关注 (Teulade 等人,1989).

C2 官能化衍生物的药学相关性:Sharma 和 Prasher(2022 年)强调了咪唑并[1,2-a]吡啶的药学意义,特别是那些在 C2 位官能化的吡啶。他们讨论了这些衍生物的合成和生物学特性,指出了在 C2 位官能化的挑战和机遇 (Sharma & Prasher,2022).

靶向基本的细胞过程:Yu 等人(2008 年)探讨了咪唑并[1,2-a]吡啶和咪唑并[1,2-a]嘧啶如何靶向基本的、保守的细胞过程。他们的研究揭示了这些化合物在酵母中的不同作用机制,对理解细胞生理学和在人体细胞中的潜在应用具有启示 (Yu 等人,2008).

萘并[1',2'4,5]咪唑并[1,2-a]吡啶衍生物的合成

: 李等人(2015 年)研究了钯催化的 2-苯基咪唑并[1,2-a]吡啶与内部炔烃的氧化环化。这导致了稠合 N-杂环的形成,具有潜在的药学应用 (Li 等人,2015).

氧化反应中的催化活性:Saddik 等人(2012 年)研究了具有咪唑并[1,2-a]吡啶部分的杂环化合物在邻苯二酚氧化为邻醌中的催化活性。这项研究与了解这些化合物的催化性质有关 (Saddik 等人,2012).

安全和危害

未来方向

The current study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer . The synthesis of a library of pyridoimidazoindoles and the analysis of the relationship between their structure and spectroscopic properties might open the door to their future optoelectronic applications .

属性

IUPAC Name |

2-(2-nitrophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-6-2-1-5-10(12)11-9-15-8-4-3-7-13(15)14-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBSXWZAGZBRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732647 | |

| Record name | 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenyl)imidazo[1,2-a]pyridine | |

CAS RN |

126267-63-8 | |

| Record name | 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B598232.png)

![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)

![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)

![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)

![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)